![molecular formula C19H15FN4O2S B2372231 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296318-56-3](/img/structure/B2372231.png)
3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a heterocyclic compound with a molecular formula of C19H15FN4O2S and a molecular weight of 382.41. It belongs to the class of compounds known as triazolopyrazines .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Aplicaciones Científicas De Investigación
Quantitative Determination in Pharmaceutical Research
A study by Netosova et al. (2021) developed a quantification method for a substance closely related to 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, using nonaqueous potentiometric titration. This method was validated for linearity, accuracy, and precision, indicating its potential in pharmaceutical research and development (Netosova et al., 2021).
Anticonvulsant Properties
A compound structurally similar to the mentioned chemical showed potent anticonvulsant activity in a study by Kelley et al. (1995). The compound was synthesized and tested against seizures in rats, revealing its potential as a bioisostere of the purine ring for anticonvulsant activity (Kelley et al., 1995).
Targeting Adenosine Receptors
Falsini et al. (2017) identified a similar compound as a new scaffold for developing adenosine human receptor antagonists. This compound showed high affinity for the hA2A adenosine receptor and could counteract neurotoxicity in human neuroblastoma cells, suggesting its application in neurological disorders (Falsini et al., 2017).
Synthesis and Anticancer Activity
Yanchenko et al. (2020) synthesized derivatives of a structurally related compound and tested their antitumor activity. They found these derivatives exhibited antineoplastic activity against various cancer cell lines, indicating their potential as core structures for developing new anticancer agents (Yanchenko et al., 2020).
Antibacterial Activity
Reddy et al. (2013) synthesized and characterized a series of novel compounds similar to 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one. These compounds were screened for antibacterial activity against various bacteria, demonstrating potent inhibitory activity and potential as antimicrobial agents (Reddy et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7h)-one, have been found to beP2X7 receptor antagonists . The P2X7 receptor is a key player in inflammation and immunity, and its antagonism can be useful for treating pain or inflammatory disease .
Mode of Action
Triazoles, a core structure in this compound, are known to have inhibitory effects on thecytochrome P450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme affects the sterol biosynthesis of fungal cell membranes .
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway in fungi, given the known action of triazoles . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption can lead to cell death .
Pharmacokinetics
Triazoles are generally known for theirhigh bioavailability . In silico pharmacokinetic studies could provide more detailed information .
Result of Action
The result of the compound’s action would likely be the disruption of fungal cell membrane synthesis due to the inhibition of CYP51 . This would lead to the death of the fungal cells, providing an antifungal effect .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEKNMNJLUFADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)F)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.